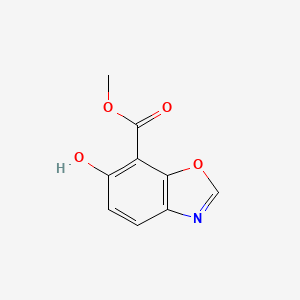

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate

Description

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (C₉H₇NO₄) is a benzoxazole derivative characterized by a fused aromatic oxazole ring system. Key structural features include a hydroxyl group at position 6, a methyl ester at position 7, and a benzoxazole core. Its SMILES notation is COC(=O)C1=C(C=CC2=C1OC=N2)O, and its InChIKey is MQCNSLUZBIIJIR-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 136.0 Ų ([M+H]⁺) to 149.0 Ų ([M+Na]⁺), suggesting moderate molecular polarity and compactness .

Properties

IUPAC Name |

methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-9(12)7-6(11)3-2-5-8(7)14-4-10-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCNSLUZBIIJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1OC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155012-54-7 | |

| Record name | methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, often involves the use of 2-aminophenol as a precursor . One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a catalyst such as mesoporous titania–alumina mixed oxide at 50°C . This method is known for its high yield and eco-friendliness, although it requires a long reaction time (18–48 hours) .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives typically involve well-organized synthetic methodologies using various catalysts and reaction conditions. These methods aim to achieve high yields, good atom economy, and eco-friendliness . The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to optimize the synthesis process .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments (e.g., NaOH/EtOH), saponification occurs efficiently, while acidic conditions (e.g., H₂SO₄/H₂O) promote ester cleavage. Transesterification with alcohols (e.g., ethanol or methanol) in the presence of catalytic acid or base can also produce alternative esters.

Example Reaction:

Hydroxyl Group Functionalization

The phenolic hydroxyl group at position 6 participates in methylation, acylation, and sulfonation reactions:

-

Methylation : Treatment with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) yields the methoxy derivative.

-

Acylation : Reaction with acetyl chloride (AcCl) produces the acetylated analog.

-

Chelation with Metal Ions : The hydroxyl group binds transition metals like Cu²⁺, forming complexes that enhance biological activity. For instance, Cu²⁺ chelation increases cytotoxicity in cancer cells (Table 1) .

Table 1: Cytotoxicity Enhancement with Cu²⁺

| Compound | IC₅₀ (μM) MCF-7 Cells (24 h) | IC₅₀ (μM) A549 Cells (24 h) |

|---|---|---|

| UK-1 (analog) | 31 ± 5 | 17 ± 2 |

| UK-1 + 10 μM CuCl₂ | 4.6 ± 0.6 | 4.5 ± 0.5 |

Benzoxazole Ring Modifications

The benzoxazole core is resistant to mild electrophilic substitution but undergoes ring-opening under strong conditions:

-

Electrophilic Substitution : Nitration or halogenation typically occurs at position 4 or 5 due to electron-rich regions .

-

Ring-Opening : Prolonged exposure to concentrated acids (e.g., HCl) or bases (e.g., NaOH) cleaves the heterocycle, yielding aminophenol derivatives.

Oxidative Coupling Reactions

In the presence of oxidants like lead tetraacetate, the compound participates in oxidative coupling with aldehydes to form extended benzoxazole derivatives. This reaction is critical for synthesizing analogs with enhanced bioactivity .

Example Reaction:

Metal-Mediated DNA Binding

The hydroxyl and carboxylate groups facilitate Cu²⁺-mediated DNA interactions, as observed in cytotoxicity studies. ESI-MS data confirm the formation of ternary Cu²⁺-complex-DNA adducts, which disrupt DNA replication in cancer cells .

Stability and Decomposition

Under oxidative conditions (e.g., strong oxidizers), the compound decomposes into carbon oxides and nitrogen oxides . It remains stable in neutral environments but degrades in extreme pH or high temperatures .

Scientific Research Applications

Common Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Commonly performed with sodium borohydride or lithium aluminum hydride.

- Substitution : Particularly nucleophilic substitution due to the presence of reactive functional groups.

Chemistry

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial Activity : Exhibiting effectiveness against multiple bacterial strains, potentially through mechanisms that disrupt cell wall synthesis or metabolic pathways.

- Antifungal Activity : Inhibiting growth of various fungal pathogens by interfering with ergosterol biosynthesis.

- Anticancer Activity : Demonstrating cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.

- Antioxidant Properties : Showing promise in protecting cells from oxidative stress.

Industrial Applications

In industry, this compound is utilized as an intermediate in various chemical processes. It is also being explored for applications in material science, particularly in the development of new materials with specific electronic properties.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Cytotoxicity Assays

Research indicates varying degrees of cytotoxicity against cancer cell lines:

| Compound | IC50 (µM) MCF-7 Cells | IC50 (µM) A549 Cells |

|---|---|---|

| This compound | 10–25 | 15–30 |

| Doxorubicin | 0.5 | 0.2 |

This data suggests that while this compound is less potent than doxorubicin, it still exhibits significant anticancer activity.

Mechanistic Insights

The mechanism of action involves binding to specific molecular targets within cells. Studies have shown that it influences pathways related to inflammation and cancer progression by modulating enzyme activity and receptor interactions.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Antifungal | Inhibits growth of common fungal pathogens |

| Anticancer | Cytotoxic effects observed in cancer cell lines |

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzoxazole Derivatives

Key Observations:

This may influence solubility and reactivity.

Sulfur vs. Oxygen Heterocycles : The benzoxathiol analog (6-hydroxy-1,3-benzoxathiol-2-one) replaces the oxazole oxygen with sulfur, significantly altering bioactivity. It exhibits antimicrobial and antipsoriatic properties, suggesting sulfur’s role in modulating biological interactions .

Biological Activity

Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, supported by data tables and research findings.

This compound features a unique structure with hydroxyl and carboxylate functional groups that contribute to its reactivity and biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation : Can be achieved using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Commonly performed with sodium borohydride or lithium aluminum hydride.

- Substitution : Particularly nucleophilic substitution due to the presence of reactive functional groups.

The biological effects of this compound are mediated through its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors involved in various biological processes, influencing pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies indicate its effectiveness against a range of bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

Research has also highlighted the antifungal properties of this compound. It exhibits inhibitory effects on various fungal pathogens, potentially through mechanisms similar to those observed in antibacterial activity, such as inhibiting ergosterol biosynthesis .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Case Studies and Research Findings

- Cytotoxicity Assays :

- Mechanistic Insights :

- Synergistic Effects :

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antifungal | Inhibits growth of common fungal pathogens | |

| Anticancer | IC50 values in MCF-7 cells: 10–25 µM |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) MCF-7 Cells | IC50 (µM) A549 Cells |

|---|---|---|

| This compound | 10–25 | 15–30 |

| Doxorubicin | 0.5 | 0.2 |

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate?

The compound can be synthesized via cyclization of methyl-3-amino-4-hydroxybenzoate with carboxylic acid derivatives under reflux conditions. For example, aryl acids can be used in excess and heated for ~15 hours, followed by cooling and isolation via precipitation . Key parameters include reaction time, temperature, and stoichiometric ratios. Variations in acid catalysts (e.g., polyphosphoric acid) or solvent systems (e.g., ethanol, DMF) may improve yield.

Example Protocol :

| Reactant | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl-3-amino-4-hydroxybenzoate + aryl acid | Reflux, 15 hr | 70–90% |

Q. How is this compound characterized using spectroscopic techniques?

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and ~1340–1150 cm⁻¹ (sulfonyl or benzoxazole ring vibrations) confirm functional groups .

- NMR : ¹H-NMR signals for aromatic protons (δ 8.0–8.4 ppm) and methoxy groups (δ ~3.8–3.9 ppm) are critical for structural validation .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 1097 [M+H]⁺ in FAB-MS) confirm molecular weight .

Q. What crystallographic methods are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SXRD) with SHELX software is standard. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to reduce thermal motion.

- Refinement using SHELXL for bond lengths/angles and hydrogen bonding patterns .

- Torsion angle analysis (e.g., O1-C7-C6-C1 = -143.4°) to assess planarity deviations .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like D (donor) and A (acceptor) interactions. For example:

- O–H···O bonds between hydroxyl and carbonyl groups form R₂²(8) rings.

- C–H···π interactions stabilize layered arrangements .

Example Hydrogen Bond Parameters :

| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| O–H | C=O | 2.65–2.85 | 150–160 | R₂²(8) |

Q. What strategies resolve contradictions between computational and experimental data (e.g., puckering vs. planarity)?

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SXRD data to assess ring puckering .

- Puckering Coordinates : Use Cremer-Pople parameters (e.g., amplitude q and phase φ) to quantify non-planarity in five-membered rings .

- Dynamic NMR : Detect conformational flexibility in solution if crystallographic data suggests rigidity .

Q. How can structure-activity relationships (SAR) guide pharmacological applications?

- Bioisosteric Replacement : Substitute the benzoxazole core with thiazole or imidazole to modulate activity .

- Ester Hydrolysis : Test hydrolytic stability in physiological conditions (pH 7.4, 37°C) to assess prodrug potential .

- In Silico Screening : Dock the compound into target proteins (e.g., hepatitis-related enzymes) using AutoDock Vina .

Q. What challenges arise in scaling up synthesis, and how are byproducts managed?

- Byproduct Identification : Use HPLC-MS to detect intermediates (e.g., uncyclized amines or ester hydrolysis products) .

- Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water) .

- Reaction Monitoring : In situ FTIR tracks cyclization progress and minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.